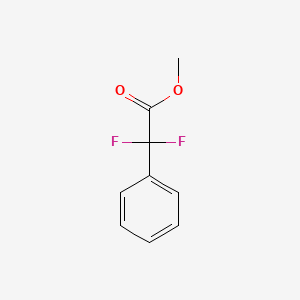

Methyl 2,2-difluoro-2-phenylacetate

Description

BenchChem offers high-quality Methyl 2,2-difluoro-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-difluoro-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-difluoro-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-8(12)9(10,11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHZGGBEUOYQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl Phenylacetate vs. Methyl 2,2-Difluoro-2-phenylacetate

Comparative Analysis of Physicochemical Properties, Synthetic Routes, and Bioisosteric Utility

Executive Summary

This technical guide provides a rigorous comparison between Methyl Phenylacetate (MPA) and its fluorinated bioisostere, Methyl 2,2-difluoro-2-phenylacetate (MDPA) . While MPA serves as a foundational building block in organic synthesis and fragrance chemistry, MDPA represents a critical structural motif in modern medicinal chemistry. The introduction of the gem-difluoromethylene (

Part 1: Physicochemical Profiling

The substitution of two benzylic hydrogen atoms with fluorine induces a "neo-pentyl" like steric bulk and a profound electronic withdrawal effect. This alteration drastically shifts the acidity of the parent acid and the electrophilicity of the ester carbonyl.

Comparative Data Table

| Property | Methyl Phenylacetate (MPA) | Methyl 2,2-difluoro-2-phenylacetate (MDPA) | Impact of Fluorination |

| CAS Number | 101-41-7 | 56071-96-6 | — |

| Formula | +36 Da (Mass Shift) | ||

| Molecular Weight | 150.18 g/mol | 186.16 g/mol | Increased density/mass |

| Boiling Point | 218 °C | ~85–90 °C (at 15 mmHg)* | Lower polarizability reduces intermolecular forces despite mass increase.[1][2] |

| Density | 1.066 g/mL | ~1.28 g/mL (Predicted) | Significant increase due to F atom mass. |

| LogP (Octanol/Water) | 1.83 | ~2.45 (Predicted) | |

| pKa (Parent Acid) | 4.31 (Phenylacetic acid) | ~1.10 (Difluorophenylacetic acid)** | Critical: |

| Benzylic Reactivity | High (Oxidation prone) | Inert (Metabolically blocked) | Blocks CYP450 benzylic hydroxylation. |

*Note: Boiling points for fluorinated esters often deviate from mass-based trends due to low polarizability of the C-F bond. Value estimated based on ethyl ester analogs. **Note: Estimated based on the inductive shift observed between acetic acid (4.76) and difluoroacetic acid (1.24).

Part 2: Synthetic Pathways & Causality

The synthesis of MPA is a trivial condensation, whereas MDPA requires transition-metal catalysis due to the instability of the corresponding difluoro-enolate equivalents and the poor nucleophilicity of fluoride sources.

Methyl Phenylacetate: Fischer Esterification

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Reagents: Phenylacetic acid, Methanol,

(cat). -

Causality: The reaction is equilibrium-driven. High yields are achieved by using methanol as the solvent (Le Chatelier’s principle) to drive the equilibrium forward.

Methyl 2,2-difluoro-2-phenylacetate: Copper-Mediated Cross-Coupling

Mechanism: The "Sato-Amii" type cross-coupling. Direct fluorination of MPA is hazardous and non-selective. The preferred route utilizes a gem-difluoro building block coupled to an aryl halide.

-

Reagents: Iodobenzene (

), Methyl bromodifluoroacetate ( -

Causality: The in-situ generation of a

species allows for the nucleophilic attack on the aryl iodide. DMSO is critical to stabilize the organocopper intermediate.

Visualization: Synthetic Workflow Comparison

Caption: Comparison of the equilibrium-driven synthesis of MPA versus the irreversible copper-mediated cross-coupling required for MDPA.

Part 3: Reactivity, Stability & Metabolic Fate

Hydrolysis Kinetics (The "Fluorine Switch")

The presence of the

-

Chemical Hydrolysis (Alkaline): MDPA hydrolyzes faster than MPA. The strong electron-withdrawing effect of the

group renders the carbonyl carbon highly electrophilic, making it more susceptible to attack by hydroxide ions ( -

Enzymatic Hydrolysis (Esterases): MDPA often hydrolyzes slower in vivo. The increased steric bulk of fluorine (van der Waals radius 1.47 Å vs 1.20 Å for H) and the altered electronics can disrupt the catalytic triad alignment in serine esterases.

Metabolic Blocking

In drug discovery, MPA derivatives suffer from rapid clearance due to Benzylic Oxidation by Cytochrome P450 enzymes. The benzylic

-

The Fix: Replacing

with

Visualization: Metabolic Fate

Caption: Divergent metabolic pathways: MPA undergoes rapid benzylic oxidation, while MDPA resists P450 metabolism, extending pharmacokinetics.

Part 4: Experimental Protocols

Protocol A: Copper-Mediated Synthesis of MDPA

This protocol avoids the use of ozone-depleting substances often found in older literature.

Reagents:

-

Iodobenzene (1.0 equiv)

-

Methyl bromodifluoroacetate (1.2 equiv)

-

Copper powder (2.5 equiv, activated with dilute HCl and dried)

-

DMSO (Anhydrous)[3]

Methodology:

-

Activation: Wash Copper powder with 2% HCl in acetone, filter, and dry under vacuum to remove oxides.

-

Setup: In a flame-dried 3-neck flask under Argon, suspend the activated Copper in anhydrous DMSO (0.5 M concentration relative to substrate).

-

Addition: Add Methyl bromodifluoroacetate dropwise at room temperature. Stir for 30 minutes to form the organocopper species (solution turns dark).

-

Coupling: Add Iodobenzene slowly. Heat the reaction mixture to 55°C for 12–16 hours.

-

Workup: Cool to RT. Dilute with diethyl ether and pour into cold saturated

solution (to chelate copper). Filter through Celite. -

Purification: Separate organic layer, wash with brine, dry over

. Concentrate and purify via vacuum distillation (Note: Product is volatile; avoid prolonged high-vacuum).

Protocol B: Comparative Chemical Hydrolysis Assay

To validate the electronic activation of the carbonyl.

-

Preparation: Prepare 10 mM solutions of MPA and MDPA in a 1:1 mixture of Acetonitrile:

. -

Initiation: Add NaOH to reach a final concentration of 0.1 M.

-

Monitoring: Monitor the disappearance of the ester peak via HPLC (UV detection at 254 nm) or

NMR for MDPA (shift from -105 ppm ester to -108 ppm acid salt). -

Expectation: MDPA should reach 50% conversion significantly faster than MPA due to the inductive effect of the

-fluorines enhancing carbonyl electrophilicity.

References

-

Sato, K., et al. (1999). "Copper-Mediated Cross-Coupling Reaction of Difluoroacetate Derivatives with Aryl Halides." Chemical and Pharmaceutical Bulletin. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry. Link

-

Uchimaru, T., et al. (2003).[4] "Effect of fluorine substitution on the rate for ester hydrolysis." Journal of Physical Organic Chemistry. Link

-

PubChem Compound Summary. (2024). "Methyl phenylacetate (CID 7559)." National Center for Biotechnology Information. Link

Sources

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to Methyl 2,2-difluoro-2-phenylacetate

In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The difluoromethyl group (CF₂) in particular, serves as a bioisostere for hydroxyl, thiol, or carbonyl groups, offering profound improvements in metabolic stability, membrane permeability, and binding affinity. Methyl 2,2-difluoro-2-phenylacetate, a derivative of α,α-difluorophenylacetic acid, has emerged as a critical and versatile building block for introducing the benzylic difluoromethylene motif into complex molecular scaffolds.[1]

This guide provides a comprehensive technical overview of Methyl 2,2-difluoro-2-phenylacetate, designed for researchers, chemists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, synthesis methodologies, and key applications, with a focus on the underlying chemical principles and practical, field-proven insights.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis and procurement. Methyl 2,2-difluoro-2-phenylacetate is known by several synonyms, and its primary identifier is its CAS (Chemical Abstracts Service) number.

| Identifier | Value | Source |

| IUPAC Name | methyl 2,2-difluoro-2-phenylacetate | [2] |

| Primary Synonym | Methyl difluorophenylacetate | [2] |

| CAS Number | 56071-96-6 | [2] |

| Molecular Formula | C₉H₈F₂O₂ | Calculated |

| Molecular Weight | 186.16 g/mol | Calculated |

Note: It is crucial to distinguish the methyl ester (CAS 56071-96-6) from its parent carboxylic acid, α,α-Difluorophenylacetic acid (CAS 360-03-2), which serves as its common precursor.[1][3]

Physicochemical and Safety Profile

Understanding the physical properties and safety requirements is essential for the effective handling, storage, and application of this reagent.

| Property | Value | Source(s) |

| Physical State | Liquid | [4] |

| Appearance | Clear | [4] |

| Boiling Point | ~196 °C / 385 °F (for phenyl acetate, a related compound) | [5] |

| Density | ~1.073 g/cm³ (for phenyl acetate, a related compound) | [5] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [5][6][7] |

Safety and Handling Synopsis

As with any laboratory chemical, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

-

Stability: The compound is stable under recommended storage conditions.[6][7]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air. If ingested, rinse the mouth with water and seek medical attention.[6]

Synthesis and Mechanistic Considerations

Methyl 2,2-difluoro-2-phenylacetate is typically synthesized via the esterification of its parent acid, α,α-difluorophenylacetic acid. The choice of this two-step approach is rooted in the accessibility of the parent acid, which is a stable and readily available building block.[8]

Workflow: Synthesis via Fischer Esterification

The most direct and industrially scalable method is the acid-catalyzed esterification of α,α-difluorophenylacetic acid with methanol. This classic reaction, known as Fischer esterification, is an equilibrium process driven to completion by using an excess of the alcohol or by removing the water byproduct.

Caption: General workflow for the synthesis of Methyl 2,2-difluoro-2-phenylacetate.

Protocol: Laboratory-Scale Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α,α-difluorophenylacetic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to serve as both reagent and solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 h), monitoring progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ester is then purified by vacuum distillation to yield the final product. Trustworthiness: Each step of the work-up is designed to systematically remove impurities—unreacted acid, catalyst, water, and solvent—ensuring a high-purity final product.

Applications in Research and Drug Development

The primary utility of α,α-difluorophenylacetic acid and its esters lies in their role as precursors to the difluorobenzyl radical. This highly valuable reactive intermediate is used to install the difluoromethylated aryl motif into target molecules.[1]

Decarboxylative Functionalization

The parent acid is particularly effective in radical decarboxylative reactions.[1] This process involves the oxidative removal of the carboxyl group to form a difluorobenzyl radical, which can then be used in various carbon-carbon and carbon-heteroatom bond-forming reactions.[1][8]

Sources

- 1. ossila.com [ossila.com]

- 2. Page loading... [wap.guidechem.com]

- 3. α,α-Difluorophenylacetic acid | 360-03-2 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. discovery.researcher.life [discovery.researcher.life]

Methyl 2,2-difluoro-2-phenylacetate solubility in organic solvents

Technical Deep Dive: Solvation Thermodynamics and Application of Methyl 2,2-difluoro-2-phenylacetate

Executive Summary

Methyl 2,2-difluoro-2-phenylacetate (CAS: 56071-96-6) represents a critical class of

Part 1: Physicochemical Profile & Solubility Logic[1]

To predict solubility behavior without empirical tables for every solvent, we must analyze the compound’s molecular interactions.

-

Lipophilicity (

): The introduction of the gem-difluoro motif increases lipophilicity compared to the parent methyl phenylacetate. The C-F bond is highly hydrophobic but polar. -

Dielectric Interaction: The molecule possesses a distinct dipole due to the electronegative fluorine atoms adjacent to the ester carbonyl. This requires solvents with moderate-to-high dielectric constants (

) for optimal solvation, yet the phenyl ring ensures compatibility with non-polar aromatics. -

The "Fluorine Effect": Perfluorinated or highly fluorinated chains often segregate from hydrocarbon solvents (fluorous phase). However, with only two fluorine atoms, this compound does not exhibit "fluorous" phase separation; instead, it behaves as a lipophilic, electron-deficient ester .

Predicted Solubility Parameters (Hansen Space):

- (Dispersion): High (due to the phenyl ring).

- (Polarity): Moderate (ester + C-F dipoles).

- (Hydrogen Bonding): Low (no donor groups).

Part 2: Empirical Solubility Data & Solvent Compatibility

The following data categorizes solvents based on operational suitability for synthesis (e.g., Reformatsky reactions) and handling.

Table 1: Operational Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Polar Aprotic | THF, MeTHF, Dioxane | Excellent | Preferred media. Stabilizes organometallic intermediates (e.g., Zinc enolates) without quenching. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Ideal for extraction and standard reactions. High vapor pressure allows easy removal. |

| Dipolar Aprotic | DMF, DMSO, NMP | Good | Used for nucleophilic substitution reactions ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Good | Excellent for chromatography and workup. Avoid Acetone in strong basic conditions (aldol competition). |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Risk of Transesterification. Soluble, but the methoxy group can exchange with the solvent alcohol if catalyzed by acid/base. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Variable | Soluble in Toluene. May require co-solvents (e.g., 5% EtOAc) for complete miscibility in Hexanes at high concentrations. |

| Aqueous | Water, Brine | Insoluble | Hydrolysis Risk. Immiscible. Forms a biphasic system. Prolonged exposure leads to hydrolysis to the acid. |

Part 3: Operational Protocols

Workflow 1: Anhydrous Solvation for Reformatsky Reactions

The most common application of

Figure 1: Preparation of anhydrous stock solutions for organometallic coupling. The choice of THF is critical for coordinating the Zinc species.

Protocol: Preparation of 0.5 M Stock Solution (100 mL)

Objective: Create a stable, anhydrous solution for flow chemistry or batch synthesis.

-

Calculations:

-

MW of Methyl 2,2-difluoro-2-phenylacetate

186.15 g/mol . -

Target Mass:

.

-

-

Solvent Preparation:

-

Distill THF over Sodium/Benzophenone OR elute through an activated alumina column (SPS system).

-

Why? Water content must be

ppm to prevent protonation of the Reformatsky enolate.

-

-

Dissolution:

-

Weigh 9.31 g of the ester into a flame-dried volumetric flask under Argon.

-

Add anhydrous THF to the meniscus.

-

Invert 10x to mix.

-

-

Validation:

-

Take a

aliquot, dilute in MeCN, and run HPLC-UV (254 nm) to confirm concentration against a standard curve.

-

Part 4: Stability & Troubleshooting (Hydrolysis)

The electron-withdrawing fluorine atoms at the

-

Increased Reactivity: Faster reaction with nucleophiles (desired).

-

Decreased Stability: Higher susceptibility to hydrolysis (undesired).

Mechanism of Instability: In the presence of water and a base (even weak bases like bicarbonate), the hydroxide ion attacks the carbonyl. The tetrahedral intermediate is destabilized by the fluorine atoms, leading to rapid collapse and loss of the methoxy group.

Figure 2: Hydrolytic pathway. The inductive effect of fluorine accelerates nucleophilic attack by water/hydroxide.

Storage Recommendations:

-

Temperature:

. -

Atmosphere: Store under Nitrogen/Argon.

-

Container: Glass or Teflon (PTFE). Avoid long-term storage in plastic if high precision is required, as fluorinated compounds can leach plasticizers.

References

-

Org. Synth. 2006, 83, 177.

-Position of -

Beilstein J. Org. Chem. 2018, 14, 336–347. Recent developments in the asymmetric Reformatsky-type reaction. (Reviews solvent effects, highlighting THF and DCM utility).

-

J. Org. Chem. 2018, 83, 3520–3540.Methods for the synthesis of

-difluoroketones.[2] (Discusses solubility and stability of difluoroester precursors). -

Chem. Commun., 2015, 51, 16641-16644.A rapid and selective synthesis of

-fluorohalo esters.[3] (Provides experimental details on handling fluorinated ester derivatives in organic media).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and selective synthesis of α,α-fluorohalo esters via fluorohalogenative or difluorinative hydration of ynol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Distinguishing Methyl 2,2-Difluoro-2-Phenylacetate from MDFA Reagent in Fluorine Chemistry

Here is the in-depth technical guide comparing Methyl 2,2-difluoro-2-phenylacetate and the MDFA reagent.

Executive Summary

In the high-stakes arena of fluorinated drug design, nomenclature abbreviations often mask critical chemical distinctions. This guide addresses a frequent point of confusion: the difference between Methyl 2,2-difluoro-2-phenylacetate (a structural building block) and MDFA (Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a difluorocarbene reagent).

While both compounds introduce fluorine into organic frameworks, their roles are orthogonal. One acts as a stable scaffold for bioisosteric replacement, while the other serves as a transient source of reactive difluorocarbene (:CF

Part 1: Structural & Functional Divergence

To the uninitiated, the similarity in names suggests a derivative relationship. In practice, these two entities occupy different nodes in the synthetic logic tree.

Table 1: Comparative Technical Profile

| Feature | Methyl 2,2-difluoro-2-phenylacetate | MDFA Reagent |

| IUPAC Name | Methyl 2,2-difluoro-2-phenylacetate | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate |

| Common Abbreviation | Ph-CF | MDFA |

| CAS Number | ||

| Core Moiety | Phenyl-CF | Fluorosulfonyl-CF |

| Primary Role | Building Block: Introduces the Ph-CF | Reagent: Generates difluorocarbene (:CF |

| Reactivity Mode | Electrophilic (at carbonyl) or Nucleophilic (if alpha-deprotonated, difficult). | Thermal decomposition (fragmentation). |

| Key Byproducts | Methanol (upon hydrolysis). | SO |

| Stability | Stable at room temperature. | Potentially unstable; moisture sensitive. |

Visualizing the Difference

The following diagram illustrates the fundamental divergence in chemical utility between the two compounds.

Figure 1: Decision tree illustrating the divergent synthetic pathways of the phenyl-scaffold (Entity A) versus the MDFA reagent (Entity B).

Part 2: Deep Dive - The MDFA Reagent

Identity: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate.[4][5][6][7]

The Mechanism of Action

MDFA is a "Dolbier Reagent," developed as a non-ozone-depleting alternative to chlorodifluoromethane (Freon 22) and a cost-effective alternative to TFDA (Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate).

Unlike the phenyl-acetate derivative, MDFA is designed to self-destruct. Upon heating, it undergoes a cascade fragmentation to release difluorocarbene (:CF

The Decomposition Pathway:

-

Initiation: Nucleophilic attack (often by trace fluoride or catalytic iodide) or thermal activation on the sulfonyl group.

-

Fragmentation: The molecule ejects SO

and CO -

Release: :CF

is generated in situ.

Why use MDFA?

-

Safety: Avoids the use of high-pressure Freon gas.

-

Reactivity: Comparable to TFDA but often requires slightly harsher conditions (higher boiling solvents like diglyme or sulfolane) or specific activation.

-

Atom Economy: While it loses mass (SO2/CO2), it provides a clean route to gem-difluorocyclopropanes without using ozone-depleting substances.

Part 3: Deep Dive - Methyl 2,2-difluoro-2-phenylacetate

Identity: Methyl 2,2-difluoro-2-phenylacetate.[1][2][4][5][6][7][8][9][12]

The Mechanism of Action

This compound is a stable building block . It does not generate carbenes. Instead, it is used to incorporate the Ph-CF

The "Fluorine Effect" in Drug Design: The gem-difluoro group adjacent to the phenyl ring (benzylic position) serves two critical roles:

-

Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) prevents metabolic oxidation at the benzylic position (a common "soft spot" for CYP450 enzymes).

-

Bioisosterism: The Ph-CF

-O- group can act as a lipophilic bioisostere for Ph-C=O (carbonyl), changing the pKa and solubility profile without altering steric bulk significantly.

Synthetic Utility

Researchers typically perform standard ester manipulations on this molecule:

-

Hydrolysis: To yield 2,2-difluoro-2-phenylacetic acid.

-

Reduction: To yield 2,2-difluoro-2-phenylethanol.

-

Amidation: To couple with amines for peptidomimetic synthesis.

Part 4: Experimental Protocols

Protocol A: Difluorocyclopropanation using MDFA Reagent

Use this protocol when you need to add a CF

Reagents:

-

Substrate: Alkene (1.0 equiv)

-

Reagent: MDFA (2.0 - 3.0 equiv)

-

Solvent: Diglyme (High boiling point required)

-

Additives: NaF (catalytic, optional but recommended to initiate)

Workflow:

-

Setup: Flame-dry a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser.

-

Mixing: Dissolve the alkene in anhydrous diglyme (0.5 M concentration).

-

Addition: Add MDFA via syringe.

-

Reaction: Heat the mixture to 110–120 °C .

-

Note: MDFA decomposition is slow below 100 °C. Evolution of gas (CO

/SO

-

-

Monitoring: Monitor by ¹⁹F NMR. The disappearance of the MDFA signal (approx -108 ppm) and appearance of the cyclopropane fluorine signal (approx -120 to -140 ppm, diastereotopic) indicates completion.

-

Workup: Cool to RT. Dilute with ether, wash extensively with water (to remove diglyme), dry over MgSO

, and concentrate.

Protocol B: Hydrolysis of Methyl 2,2-difluoro-2-phenylacetate

Use this protocol when utilizing the scaffold for drug synthesis.

Reagents:

-

Substrate: Methyl 2,2-difluoro-2-phenylacetate (1.0 equiv)

-

Base: LiOH (2.0 equiv)

-

Solvent: THF/Water (3:1)

Workflow:

-

Solubilization: Dissolve the ester in THF. Cool to 0 °C.

-

Saponification: Add LiOH dissolved in water dropwise.

-

Stirring: Allow to warm to RT and stir for 2-4 hours. The electron-withdrawing fluorines make the ester carbonyl highly electrophilic, so hydrolysis is usually rapid compared to non-fluorinated analogs.

-

Workup: Acidify carefully with 1N HCl to pH 2. Extract with Ethyl Acetate.[5]

-

Caution: The resulting acid (Ph-CF

-COOH) is significantly more acidic than phenylacetic acid due to the inductive effect of fluorine.

-

Part 5: References & Authority[10]

-

Dolbier, W. R., et al. "Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to That of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA)."[4][6] The Journal of Organic Chemistry, 2012, 77(12), 5461–5464.[6]

-

Key Insight: Defines MDFA as the fluorosulfonyl reagent and establishes the 110-120°C decomposition protocol.

-

-

Ni, C., & Hu, J. "Recent advances in the synthetic application of difluorocarbene." Synthesis, 2014, 46(07), 842-863.

-

Key Insight: Reviews various carbene sources, positioning MDFA against TFDA and chlorodifluoroacetate.

-

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.

-

Key Insight: Explains the utility of the Ph-CF

moiety (Entity A) in medicinal chemistry.

-

-

PubChem Compound Summary. "Methyl 2,2-difluoro-2-phenylacetate."

-

Key Insight: Verification of CAS 56071-96-6 and structural properties.

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 2-fluoro-2-phenylacetate | C9H9FO2 | CID 11030221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. (PDF) Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to That of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA) [academia.edu]

- 5. chembk.com [chembk.com]

- 6. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a difluorocarbene reagent with reactivity comparable to that of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A cascade process for the synthesis of gem-difluoromethylene compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. researchgate.net [researchgate.net]

- 12. methyl 2,2-difluoro-2-phenylacetate | 56071-96-6 [amp.chemicalbook.com]

Strategic Sourcing and Application of Methyl 2,2-difluoro-2-phenylacetate

CAS: 56071-96-6 | Technical Whitepaper

Executive Summary

Methyl 2,2-difluoro-2-phenylacetate (CAS 56071-96-6) is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the lipophilic, metabolically stable difluoromethylene (

This guide addresses the scarcity of this specific ester in the commodity market, providing a dual-track strategy: Strategic Sourcing for direct acquisition and In-House Synthesis for reliable access when commercial stock is depleted.

Part 1: Strategic Sourcing & Market Analysis

Unlike its non-fluorinated parent (Methyl phenylacetate, CAS 101-41-7), the difluoro-analog is not a commodity chemical.[2] It is classified as a Tier 3 (Specialty/Boutique) building block.[1][2]

1.1 Supplier Landscape

Do not expect "Add to Cart" simplicity from generalist vendors.[1][2] Inventory is often volatile.[1][2]

| Supplier Tier | Representative Vendors | Availability Status | Procurement Strategy |

| Tier 1: Aggregators | MolPort, eMolecules, SciFinder | Variable | Use as a search engine to locate current stock held by smaller labs. |

| Tier 2: Catalog Specialists | Ambeed , BLD Pharm , Combi-Blocks | High Probability | These vendors specialize in fluorinated heterocycles.[1][2] Check here first. |

| Tier 3: Custom Synthesis | Wuxi AppTec, Enamine | Guaranteed | Use for >100g scale.[1][2] Lead time: 4-6 weeks. |

| Tier 4: Reagent Suppliers | Thermo (Fisher), Sigma-Aldrich | Low | Often only stock the precursors or fluorosulfonyl analogs.[1][2] |

1.2 Indicative Pricing Models

Note: Prices fluctuate based on batch synthesis cycles.

-

Pilot Scale (25g - 100g): $40 - $60 USD per gram (requires RFQ).[1][2]

-

Bulk (>1kg): Custom quote required; typically drops to $1,500 - $2,500 per kg.[1][2]

1.3 Sourcing Decision Matrix (DOT Visualization)

Caption: Decision workflow for acquiring CAS 56071-96-6 based on availability and project constraints.

Part 2: Technical Specifications & Quality Control

When sourcing from secondary suppliers, verification is mandatory . The most common impurity is the monofluoro analog (difficult to separate) or residual fluorinating agents.[1][2]

2.1 Chemical Profile

-

Formula:

-

MW: 186.16 g/mol [3]

-

Storage: 2-8°C, inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).[1][2]

2.2 Critical QC Parameters (Self-Validating Protocols)

A. Nuclear Magnetic Resonance (NMR) This is the only definitive method to distinguish the difluoro product from mono-fluoro impurities.[1][2]

- NMR (Decoupled):

- NMR:

B. GC-MS

-

Parent Ion:

186.[1][2] -

Fragmentation: Look for loss of

(31) and the characteristic difluorobenzyl cation.[1][2]

Part 3: Synthetic Utility & In-House Preparation

If commercial supply is unavailable, the synthesis of Methyl 2,2-difluoro-2-phenylacetate is a robust, two-step protocol accessible to any medicinal chemistry lab.

3.1 The "Deoxyfluorination" Route (Recommended)

This route uses Methyl Benzoylformate (cheap, widely available) and converts the ketone to a gem-difluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[2]

Reaction Scheme:

Detailed Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Reagents:

-

Procedure:

-

Workup (Critical):

-

Quench slowly into saturated

and ice. Note: DAST explodes on contact with water; quench into alkaline solution. -

Extract with DCM, dry over

, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

3.2 Synthetic Workflow Diagram

Caption: Step-by-step synthetic workflow for the deoxyfluorination of methyl benzoylformate.

Part 4: Applications in Drug Design

Why pay a premium for this building block?

-

Metabolic Blocking: The

group blocks the benzylic position from Cytochrome P450 oxidation, significantly extending the half-life ( -

Bioisosterism: The

group is isosteric with oxygen (ether) and the carbonyl group, but it is lipophilic.[1][2] This allows researchers to mimic the electronics of a ketone while removing the hydrogen bond acceptor capability.[1][2] -

Acidity Modulation: If hydrolyzed to the acid, the

drops significantly (from ~4.3 to ~1.0-2.0), altering the ionization state at physiological pH.[1][2]

References

-

Middleton, W. J. (1975).[1][2] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.[1][2]

-

Hu, J., Zhang, W., & Wang, F. (2005).[1][2] "Gem-difluoroacetylation of organic halides." Chemical Communications, (23), 2954-2956.[1][2] (Describes alternative coupling routes).

-

Ambeed. "Product Analysis: Methyl 2,2-difluoro-2-phenylacetate." Ambeed Catalog.

-

Fisher Scientific. "Fluorinated Building Blocks and Reagents." Thermo Fisher Scientific.[1][2]

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 2,2-difluoro-2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2-difluoro-2-phenylacetate is a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2] As this compound and its analogues are utilized more frequently in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount.

This guide provides a comprehensive overview of the available safety data for Methyl 2,2-difluoro-2-phenylacetate, drawing from available information and supplementing with data from structurally related compounds to offer a robust framework for its safe use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Methyl 2,2-difluoro-2-phenylacetate | Guidechem |

| Synonyms | Methyl difluorophenylacetate | Guidechem |

| CAS Number | 56071-96-6 | Guidechem |

| Molecular Formula | C₉H₈F₂O₂ | Guidechem[3] |

| Molecular Weight | 186.16 g/mol | Guidechem[3] |

| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in most organic solvents and slightly soluble in water. | Inferred from Methyl Phenylacetate[4] |

| Topological Polar Surface Area | 26.3 Ų | Guidechem[3] |

| Rotatable Bond Count | 3 | Guidechem[3] |

Expert Insight: The presence of the difluoroacetyl group is expected to influence the compound's polarity and boiling point compared to its non-fluorinated counterpart, methyl phenylacetate. The high electronegativity of fluorine can create strong dipole moments, potentially increasing the boiling point and altering its solubility profile.

Hazard Identification and GHS Classification

A complete GHS classification for Methyl 2,2-difluoro-2-phenylacetate is not consistently available across public databases. However, some suppliers indicate the following hazards, which should be considered as the minimum precautions until more comprehensive data is available.

GHS Pictograms:

Caption: First Aid Procedures Flowchart.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. *[5] Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. *[5] Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. *[5] Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

[5]#### 4.2. Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Prevent the spill from entering drains or waterways.

-

Contact your institution's environmental health and safety department for assistance with cleanup.

-

[6]#### 4.3. Fire-Fighting Measures

While specific flammability data is not available, it is prudent to treat Methyl 2,2-difluoro-2-phenylacetate as a combustible liquid.

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride. Hydrogen fluoride is a highly toxic and corrosive gas.

-

Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under normal storage conditions.

-

Conditions to Avoid: Avoid exposure to heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.

Disposal Considerations

All waste containing Methyl 2,2-difluoro-2-phenylacetate must be handled as hazardous waste.

-

Waste Containers: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Method: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain.

Methyl 2,2-difluoro-2-phenylacetate is a valuable compound in modern chemical research. While a complete safety profile is still under development, by understanding its known and inferred hazards and by adhering to the rigorous safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always consult your institution's specific safety guidelines and procedures before beginning any new work with this or any other chemical.

References

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

-

Campus Operations, Temple University. Halogenated Solvents in Laboratories.[Link]

-

Washington State University. Halogenated Solvents.[Link]

-

Massachusetts Institute of Technology. PSFC Halogenated Solvents.[Link]

-

Alfa Aesar. Safety data sheet - Methyl acetate.[Link]

-

Toxicology and Applied Pharmacology. Nephrotoxicity of Chlorofluoroacetic Acid in Rats.[Link]

-

ScienceMadness Wiki. Difluoroacetic acid.[Link]

-

Science. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.[Link]

-

Biochemical Pharmacology. Nephrotoxicity of Mercapturic Acids of Three Structurally Related 2,2-difluoroethylenes in the Rat. Indications for Different Bioactivation Mechanisms.[Link]

-

Wikipedia. Methyl phenylacetate.[Link]

-

ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.[Link]

-

PubChem. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate.[Link]

-

PubChem. Difluoroacetic acid.[Link]

-

ChemSynthesis. methyl 2-fluoro-2-phenylacetate.[Link]

Sources

- 1. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl phenylacetate - Wikipedia [en.wikipedia.org]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. campusoperations.temple.edu [campusoperations.temple.edu]

Methyl 2,2-difluoro-2-phenylacetate PubChem CID 11030221

PubChem CID: 11030221 | CAS: 56071-96-6[1][2]

Executive Summary

Methyl 2,2-difluoro-2-phenylacetate is a specialized fluorinated building block used extensively in the synthesis of pharmaceutical candidates and agrochemicals.[1][2] Its core value lies in the gem-difluoromethylene (

This guide provides a comprehensive technical analysis of the compound, detailing its physiochemical profile, validated synthetic routes, and downstream applications in drug design.[2]

Part 1: Chemical Identity & Physiochemical Profile[1][2][3]

Substance Identification

| Attribute | Detail |

| IUPAC Name | Methyl 2,2-difluoro-2-phenylacetate |

| Common Name | |

| CAS Number | 56071-96-6 |

| Molecular Formula | |

| Molecular Weight | 186.16 g/mol |

| SMILES | COC(=O)C(F)(F)C1=CC=CC=C1 |

Physical Properties

Note: As a research-grade intermediate, experimental data varies by synthesis method. Values below represent high-purity standards.

| Property | Value / Range | Note |

| Physical State | Colorless to pale yellow liquid | May darken upon storage due to trace acid hydrolysis.[1][2] |

| Boiling Point | 85–90 °C @ 15 mmHg | Predicted atmospheric BP |

| Density | Higher than non-fluorinated analog ( | |

| Refractive Index | Estimated based on molar refractivity.[2] | |

| Solubility | DCM, THF, EtOAc, MeOH | Hydrolytically unstable in basic aqueous media.[2] |

Part 2: Synthetic Methodologies

To ensure reproducibility, two distinct synthetic pathways are detailed below. Method A is preferred for scale-up due to safety profiles, while Method B is suitable for laboratory-scale derivatization from keto-esters.[2]

Method A: Copper-Mediated Cross-Coupling (Recommended)

This method utilizes the Sato-process, coupling aryl iodides with bromodifluoroacetate.[1][2] It avoids the use of hazardous deoxofluorinating agents.[3]

-

Reagents: Iodobenzene (

), Methyl bromodifluoroacetate ( -

Solvent: DMSO (Anhydrous).[2]

-

Mechanism: Formation of a transient

carbenoid species followed by insertion/coupling.

Protocol

-

Activation: In a flame-dried Schlenk flask under

, suspend activated Copper powder (2.2 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate). -

Addition: Add Methyl bromodifluoroacetate (1.2 equiv) dropwise at room temperature. Stir for 30 minutes to generate the organocopper intermediate.

-

Coupling: Add Iodobenzene (1.0 equiv) slowly.

-

Reaction: Heat the mixture to 55–60 °C for 12–16 hours. Monitor by

NMR (shift from -60 ppm to -105 ppm). -

Workup: Cool to RT. Dilute with

. Pour into cold saturated -

Purification: Extract aqueous layer with

(3x).[2] Dry combined organics over

Method B: Deoxofluorination (Small Scale)

Direct conversion of methyl benzoylformate using DAST (Diethylaminosulfur trifluoride).[2]

-

Warning: DAST is thermally unstable and can be explosive.[2] Do not exceed 50 °C.

-

Substrate: Methyl benzoylformate (

).[2] -

Reagent: DAST (2.5 equiv).[2]

Protocol

-

Dissolve Methyl benzoylformate in anhydrous

in a Teflon or polypropylene vessel. -

Cool to 0 °C under Argon.

-

Add DAST dropwise via syringe.[2]

-

Allow to warm to RT and stir for 24 hours.

-

Quench: Pour slowly into saturated

/ Ice mixture. Caution: Vigorous

Visualization: Synthetic Pathways

Figure 1: Convergent synthetic strategies for Methyl 2,2-difluoro-2-phenylacetate.

Part 3: Reactivity & Synthetic Utility

This compound acts as a "masked" difluorobenzyl anion or cation equivalent depending on the transformation.

Hydrolysis to Acid[2]

-

Reagent:

(1.1 equiv) in -

Note: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl, making hydrolysis faster than non-fluorinated analogs.[2] However, avoid strong bases (

, heat) to prevent decarboxylation or haloform-type cleavage.[2]

Reduction to Alcohol[1][2]

-

Reagent:

(mild) or -

Application: Precursor to difluoro-ethers via Williamson ether synthesis.[1][2]

Amidation (Peptidomimetics)[1][2]

-

Reagent: Primary/Secondary Amine +

(Catalyst) or via Acid Chloride.[2] -

Product:

-Difluoroamides.[2] -

Significance: The

group removes the H-bond acceptor capability of the carbonyl oxygen while maintaining geometry, useful for probing hydrogen bonding networks in protein active sites.[2]

Visualization: Downstream Divergence

Figure 2: Functional divergence of the difluoroacetate core in medicinal chemistry.

Part 4: Medicinal Chemistry Implications[8][9][10]

The integration of the

Bioisosterism

The

-

Ether Oxygen (

): Similar bond angle (~109°) and electron density, but lipophilic rather than hydrophilic.[2] -

Carbonyl (

): The gem-difluoro group mimics the polarity of a carbonyl without the nucleophilic susceptibility.

Metabolic Stability

Benzylic positions are notorious "soft spots" for metabolic degradation via Cytochrome P450 oxidation.[2] Replacing benzylic hydrogens (

-

Blocks Oxidation: The C-F bond (approx. 116 kcal/mol) is too strong for typical enzymatic cleavage.[2]

-

Modulates pKa: The strong electron-withdrawing effect lowers the pKa of neighboring functional groups (e.g., converting a neighboring amine to a lower basicity, improving membrane permeability).[2]

Lipophilicity (LogP)

Unlike a carbonyl group (which lowers LogP), the

Part 5: Handling & Safety[1][2][7][11][12]

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (min 0.11mm).[1][2] |

| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles; access to eye wash.[2] |

| Combustible | Combustible Liquid (H227) | Store away from open flames/sparks.[2][3][5] |

Storage:

-

Store at 2–8 °C (Refrigerate).

-

Keep under inert atmosphere (

or Ar) to prevent moisture-induced hydrolysis.[1][2] -

Container: Glass or Fluorinated HDPE.[2]

References

-

PubChem. Methyl 2,2-difluoro-2-phenylacetate (CID 11030221).[1][2] National Library of Medicine. [Link][1][2]

-

Sato, K., et al. Copper-Mediated Cross-Coupling of Bromodifluoroacetates with Aryl Iodides.[2] Chemical and Pharmaceutical Bulletin, 1999.[2] (Foundational methodology for Cu-mediated difluoroacetate synthesis).

-

Middleton, W. J. New fluorinating reagents.[2] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry, 1975.[2] (Primary reference for DAST fluorination of keto-esters). [Link]

-

Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry, 2018.[2] (Review of CF2 bioisosteric properties). [Link][2]

Sources

Methodological & Application

Application Notes and Protocols for the α-Fluorination of Phenylacetate Esters with N-Fluorobenzenesulfonimide (NFSI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the α-fluorination of phenylacetate esters utilizing N-Fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source. The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This protocol offers a detailed, step-by-step methodology for this transformation, grounded in established chemical principles. It includes insights into reaction mechanisms, optimization strategies, safety precautions, and data interpretation, designed to enable researchers to successfully implement and adapt this fluorination reaction for their specific research and development needs.

Introduction: The Significance of Fluorination and the Role of NFSI

The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and bioavailability. The α-fluorinated ester moiety, in particular, is a valuable pharmacophore found in numerous pharmaceuticals. Traditional fluorination methods often rely on harsh and hazardous reagents. N-Fluorobenzenesulfonimide (NFSI) has emerged as a preferred electrophilic fluorinating agent due to its stability, ease of handling, and broad functional group tolerance.[2][3] It is a crystalline, bench-top stable solid, making it a practical and reliable choice for both small-scale research and larger-scale synthetic applications.[2][3]

The α-fluorination of phenylacetate esters proceeds via the generation of an enolate intermediate, which then undergoes electrophilic attack by NFSI. The choice of base and reaction conditions is crucial for efficient enolate formation and subsequent fluorination, while minimizing side reactions. This protocol will detail a general procedure that can be optimized for a range of substituted phenylacetate esters.

Reaction Mechanism and Rationale

The fluorination of phenylacetate esters with NFSI is generally understood to proceed through a nucleophilic substitution pathway. The reaction is initiated by the deprotonation of the α-carbon of the phenylacetate ester by a suitable base to form an enolate. This enolate, being nucleophilic, then attacks the electrophilic fluorine atom of NFSI. The precise mechanism, whether a direct SN2 displacement or a single-electron transfer (SET) process, has been a subject of discussion, though evidence often points towards an SN2-like pathway for enolates.[4][5]

The selection of a non-nucleophilic, yet sufficiently strong, base is critical to ensure complete enolate formation without competing reactions with the ester or NFSI. The solvent choice is also important; polar aprotic solvents are typically used to solvate the cation of the base and promote the desired reaction.

Visualizing the Workflow

The following diagram illustrates the general workflow for the fluorination of a phenylacetate ester using NFSI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

Application Note: Radical Cascade Cyclization for the Synthesis of 3,3-Difluorooxindoles

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of fluorinated heterocycles. It addresses the Radical Cascade Cyclization methodologies typically employed to generate the 3,3-difluoro-2-oxindole scaffold and related structures.

Editorial Note on Reagent Nomenclature:

While the specific chemical name "Methyl 2,2-difluoro-2-phenylacetate" (

Strategic Overview

The incorporation of the difluoromethylene (

Radical Cascade Cyclization has emerged as the most efficient method to construct 3,3-difluorooxindoles and difluoro-lactams . Unlike traditional ionic methods, which often require harsh conditions and pre-functionalized aromatic rings, radical cascades allow for the direct functionalization of alkenes (e.g., N-arylacrylamides) using readily available difluoroalkylating reagents.

Key Applications

-

Kinase Inhibitors: Synthesis of core scaffolds for oncology targets.

-

Metabolic Stability: Blocking metabolically labile sites with

. -

Late-Stage Functionalization: Rapid diversification of acrylamide libraries.

Critical Reagents & Mechanism[1]

The Active Reagent System

To initiate the cascade, a radical precursor must be used. While the stable ester Methyl 2,2-difluoro-2-phenylacetate is a potential product or substrate for other reactions, the cascade cyclization requires a precursor with a labile bond (C-Br, C-I, or C-Se).

| Reagent Name | Structure | Role | Activation Method |

| Methyl 2-bromo-2,2-difluoroacetate | Primary Radical Precursor | Photoredox (Ir/Ru) or Copper (Cu) | |

| Ethyl 2-bromo-2,2-difluoroacetate | Alternative Precursor | Photoredox or Copper | |

| Methyl 2,2-difluoro-2-(phenylseleno)acetate | Radical Precursor | Photo-cleavage or Oxidative Radical | |

| N-Arylacrylamides | Substrate | Radical Acceptor | N/A (Reacts with |

Mechanistic Pathway

The reaction proceeds via a Sommelet-Hauser type or Minisci type radical addition-cyclization sequence:

-

Radical Generation: Single Electron Transfer (SET) reduction of the C-Br bond generates the electrophilic

radical. -

Radical Addition: The radical adds to the C=C double bond of the N-arylacrylamide (intermolecular).

-

Cyclization: The resulting alkyl radical attacks the aromatic ring (intramolecular 5-exo-trig or 6-endo-trig).

-

Oxidation/Aromatization: Loss of a proton and an electron (or H-atom abstraction) restores aromaticity, yielding the oxindole.

Figure 1: Mechanistic pathway for the radical cascade cyclization of N-arylacrylamides with methyl bromodifluoroacetate.

Experimental Protocol: Visible-Light Photoredox Catalysis

This protocol describes the synthesis of a 3,3-difluorooxindole derivative using Methyl 2-bromo-2,2-difluoroacetate . This method is preferred for its mild conditions and functional group tolerance.[1]

Materials

-

Substrate: N-Methyl-N-phenylmethacrylamide (0.5 mmol)

-

Reagent: Methyl 2-bromo-2,2-difluoroacetate (1.5 - 2.0 equiv)

-

Photocatalyst:

(1.0 mol%) or -

Base:

(2.0 equiv) or -

Solvent: DMF or DMSO (anhydrous, degassed)

-

Light Source: Blue LEDs (

nm, 5W - 12W)

Step-by-Step Procedure

-

Setup: In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, add the N-arylacrylamide (0.5 mmol),

(3.3 mg, 0.005 mmol), and -

Solvent Addition: Transfer the reaction tube to a glovebox (or use Schlenk technique). Add anhydrous DMF (2.0 mL).

-

Reagent Addition: Add Methyl 2-bromo-2,2-difluoroacetate (189 mg, 1.0 mmol) via syringe.

-

Degassing: If not in a glovebox, degas the solution by sparging with Argon for 15 minutes. Seal the tube with a Teflon-lined cap.

-

Irradiation: Place the tube approximately 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling may be necessary to maintain ~25°C).

-

Monitoring: Monitor reaction progress by TLC or LC-MS (typically 12-24 hours). Look for the disappearance of the acrylamide and the formation of the cyclized product (often more polar).

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Wash combined organics with Brine (3 x 10 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the residue via silica gel flash chromatography (Gradient: Hexanes/EtOAc).

Expected Results & Data Analysis

| Parameter | Specification | Notes |

| Typical Yield | 60% - 90% | Depends on electronic nature of the N-aryl ring. |

| Reaction Time | 12 - 24 hours | Electron-deficient rings may require longer times. |

| Selectivity | 5-exo-trig vs 6-endo-trig | 5-exo (Oxindole) is favored for N-methyl-N-phenylacrylamides. |

| By-products | Hydro-difluoroalkylation | Formed if cyclization is slow and H-abstraction occurs. |

Alternative Protocol: Copper-Catalyzed Cascade

For labs without photoredox capabilities, a copper-mediated thermal approach is robust.

-

Reagents: Substrate (0.5 mmol), Methyl 2-bromo-2,2-difluoroacetate (1.2 equiv), Cu powder (1.0 equiv) or CuI/Ligand (cat.), TMEDA (1.2 equiv).

-

Solvent: DMSO or DMF.

-

Conditions: Heat to 60-80°C for 4-8 hours.

-

Mechanism: Copper acts as a Single Electron Transfer (SET) agent to cleave the C-Br bond.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen quenching | Ensure rigorous degassing (Freeze-Pump-Thaw is superior to sparging). |

| No Cyclization (Linear Product) | Slow cyclization rate | Use electron-rich N-aryl rings; increase temperature slightly (40°C). |

| Decomposition | High LED intensity/Heat | Use a cooling fan; ensure distance >2cm from light source. |

| Reagent Instability | Hydrolysis of ester | Ensure reagents are dry; store bromodifluoroacetate at 4°C. |

References

-

Visible-Light Photoredox Difluoroalkylation

-

Copper-Mediated Cyclization

-

General Review on Fluorine Radical Chemistry

- Studer, A., & Curran, D. P. "The Electron is a Catalyst.

-

Science of Synthesis Update (Reagent Context)

-

Thieme Connect.[7] "Methyl 2,2-Difluoro-2-phenylacetate (Compound 44) in Radical Reactions." Science of Synthesis Knowledge Updates2025 .

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-Catalyzed Coupling Cyclization of gem-Difluoroalkenes with Activated Methylene Carbonyl Compounds: Facile Domino Access to Polysubstituted Furans [organic-chemistry.org]

- 5. Modular Synthesis of gem-Difluorotetrahydrocarbazolone Scaffolds via Copper-Catalyzed Cascade Reaction of Bromodifluoroacetyl Indoles and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

Application Note: Synthesis of Difluorophenyl-Substituted Benzimidazoles

Executive Summary

This application note details the optimized protocols for synthesizing difluorophenyl-substituted benzimidazoles, a critical scaffold in medicinal chemistry known for enhanced metabolic stability and lipophilicity. Unlike standard benzimidazole synthesis, the introduction of electron-withdrawing fluorine atoms on the phenyl ring alters the electrophilicity of the aldehyde precursor, requiring specific adjustments to the oxidative cyclization parameters.

This guide presents two validated methodologies:

-

Method A (Standard Protocol): A scalable, green oxidative cyclization using Sodium Metabisulfite (

) in aqueous ethanol. -

Method B (High-Throughput): A microwave-assisted solvent-free protocol for rapid library generation.

Strategic Retrosynthesis & Mechanism

The construction of the 2-arylbenzimidazole core is most efficiently achieved via the condensation of o-phenylenediamine (OPD) with a benzaldehyde derivative, followed by oxidative cyclization.

Reaction Mechanism (Oxidative Cyclization)

The reaction proceeds through a Schiff base intermediate (imine formation), followed by intramolecular nucleophilic attack by the second amine to form the benzazoline ring. The final step is the oxidation of the benzazoline to the aromatic benzimidazole.

Figure 1: Mechanistic pathway for the oxidative cyclization of o-phenylenediamine and aldehydes.

Method A: Sodium Metabisulfite Mediated Synthesis (Recommended)

Rationale: This method utilizes

Materials

-

Reagents:

-

o-Phenylenediamine (OPD) (1.0 equiv)

-

Difluorobenzaldehyde (e.g., 2,4-difluoro or 3,4-difluoro) (1.0 equiv)

-

Sodium Metabisulfite (

) (1.5 equiv)

-

-

Solvents: Ethanol (absolute), Deionized Water.

Protocol Steps

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of o-phenylenediamine in 30 mL of Ethanol.

-

Addition: Add 10 mmol of the appropriate difluorobenzaldehyde. Stir for 5 minutes at room temperature.

-

Note: The solution may turn slightly yellow, indicating imine formation.

-

-

Oxidant Introduction: Dissolve 15 mmol of

in 5 mL of water. Add this aqueous solution dropwise to the reaction mixture. -

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) . Maintain reflux for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:2). The difluorobenzaldehyde spot (

) should disappear, and a fluorescent blue spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of crushed ice/water .

-

Stir vigorously for 15 minutes. The product will precipitate as a solid.[1]

-

Optimization: If precipitation is slow (common with lipophilic fluorinated compounds), neutralize the solution to pH ~7-8 using 10%

solution.

-

-

Purification:

-

Filter the crude solid using a Buchner funnel.

-

Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool to 4°C to crystallize.

-

Expected Yield & Data

-

Typical Yield: 75–85%

-

Appearance: White to pale yellow crystalline solid.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Rationale: Ideal for generating libraries of derivatives. This solvent-free method drastically reduces reaction time from hours to minutes.

Protocol Steps

-

Mixing: In a microwave-safe vial, thoroughly mix 1.0 mmol of OPD and 1.0 mmol of difluorobenzaldehyde.

-

Catalyst: Add 20 mol% of

(solid) and grind the mixture to a fine paste using a mortar and pestle (or mechanochemical shaker). -

Irradiation: Place the vial in a microwave reactor. Irradiate at 140°C (approx. 200W) for 5–10 minutes .

-

Isolation: Cool the vial. Add 10 mL of Ethyl Acetate to dissolve the product. Wash with water (2 x 5 mL) to remove the catalyst.

-

Drying: Dry the organic layer over

, filter, and concentrate in vacuo.

Case Study: 2-(3,4-Difluorophenyl)-1H-benzimidazole

The following data validates the synthesis of the 3,4-difluoro derivative using Method A.

Experimental Data:

-

Precursors: o-Phenylenediamine + 3,4-Difluorobenzaldehyde.

-

Conditions: Reflux in Ethanol/Water with

for 4 hours. -

Melting Point: 258–260°C.

Spectroscopic Characterization (Expected):

-

NMR (400 MHz, DMSO-

- 13.0 (s, 1H, NH, broad).

- 8.1–8.2 (m, 1H, aromatic H near F).

- 7.9–8.0 (m, 1H, aromatic H near F).

- 7.6 (dd, 2H, benzimidazole AA'BB' system).[3]

- 7.2 (dd, 2H, benzimidazole AA'BB' system).

-

Note: The protons on the difluorophenyl ring will show complex splitting (multiplets) due to

coupling.

- NMR: Two distinct signals around -135 to -145 ppm (depending on relative positions).

Process Workflow & Troubleshooting

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete oxidation of the intermediate. | Increase oxidant to 2.0 equiv or extend reflux time. Ensure fresh |

| Oily Product | Impurities preventing crystallization. | The difluorophenyl group increases lipophilicity. Use a seed crystal or scratch the glass. Recrystallize from minimal hot ethanol. |

| Dark Color | Oxidation of OPD (polymerization). | Conduct the reaction under an inert atmosphere ( |

| Multiple Spots on TLC | Formation of mono-imine vs. bis-imine. | Ensure strict 1:1 stoichiometry. Excess aldehyde can form bis-imines. |

References

-

Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[4][5] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(3), 417-427.[4][5] Link

-

Rithe, S. R., et al. (2015). One Pot Synthesis of Substituted Benzimidazole Derivatives and Their Characterization. Rasayan Journal of Chemistry, 8(2), 213-217.[2] Link

-

Sowmiya, G., et al. (2020). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science. Link

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

-

Leonard, J. T., et al. (2010). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Der Pharma Chemica, 2(2), 261-267. Link

Sources

Application Note: Methyl 2,2-difluoro-2-phenylacetate in Steroid Side-Chain Modification

The following Application Note and Protocol guide details the use of Methyl 2,2-difluoro-2-phenylacetate in the modification of steroid side chains. This guide is structured for medicinal chemists and process development scientists focusing on corticosteroid optimization.

Subject: Strategic Introduction of

Executive Summary

The modification of steroid side chains, particularly at the C17

This moiety acts as a bioisostere of traditional esters (e.g., propionates, furoates) but offers two distinct advantages:

-

Metabolic Blockade: The gem-difluoro (

) group adjacent to the carbonyl prevents metabolic hydrolysis by esterases and blocks oxidative metabolism at the -

Lipophilicity Modulation: The fluorinated phenyl group significantly increases

, enhancing skin permeability for topical formulations and cellular uptake.

This guide provides a validated protocol for converting MDFPA into its reactive acylating form and coupling it to a corticosteroid scaffold.

Reagent Profile & Chemical Logic

Physicochemical Properties

| Property | Specification |

| Chemical Name | Methyl 2,2-difluoro-2-phenylacetate |

| CAS Number | 56071-96-6 |

| Molecular Formula | |

| Molecular Weight | 186.16 g/mol |

| Boiling Point | 70-72 °C (at 1 mmHg) |

| Functional Motif |

Mechanistic Rationale

The introduction of fluorine atoms at the

-

Increased Electrophilicity: The carbonyl carbon of the derived acid chloride is highly electrophilic, facilitating reaction with sterically hindered secondary alcohols (e.g., steroid C17

-OH). -

Stability: The resulting ester bond is more resistant to hydrolysis than non-fluorinated analogs due to the strengthening of the

bond and steric shielding by the fluorine atoms.

Experimental Workflow Diagram

The following flowchart illustrates the conversion of the methyl ester precursor into the active steroid conjugate.

Caption: Workflow for converting Methyl 2,2-difluoro-2-phenylacetate into a steroid side-chain modification.

Detailed Protocol: C17 -Esterification of a Corticosteroid

Objective: Synthesis of 17

Phase 1: Preparation of 2,2-Difluoro-2-phenylacetic Acid

Note: The methyl ester must be hydrolyzed first as direct transesterification on hindered steroid alcohols is low-yielding.

-

Dissolution: Dissolve Methyl 2,2-difluoro-2-phenylacetate (10.0 mmol, 1.86 g) in THF (20 mL).

-

Hydrolysis: Add a solution of LiOH·H₂O (15.0 mmol, 0.63 g) in water (10 mL) dropwise at 0 °C.

-

Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the ester.

-

Workup: Acidify carefully with 1M HCl to pH ~2. Extract with Ethyl Acetate (3 x 20 mL).

-

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate in vacuo.-

Yield Expectation: >90% as a white/off-white solid.

-

Checkpoint: Verify structure via ¹H-NMR (Look for loss of methyl singlet at ~3.8 ppm).

-

Phase 2: Activation to Acid Chloride

-

Setup: Suspend the dried acid (5.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under Argon atmosphere.

-

Catalyst: Add a catalytic amount of DMF (2 drops).

-

Chlorination: Add Oxalyl Chloride (7.5 mmol, 0.64 mL) dropwise at 0 °C. Gas evolution (

, -

Completion: Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.

-

Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Do not purify. Use the crude acid chloride immediately for the coupling step.

Phase 3: Steroid Coupling (Esterification)

-

Substrate Prep: Dissolve the corticosteroid (e.g., Dexamethasone, 1.0 mmol) in anhydrous Pyridine (5 mL) or DCM (10 mL) with Triethylamine (3.0 eq).

-

Addition: Dissolve the crude acid chloride from Phase 2 in DCM (2 mL) and add it slowly to the steroid solution at 0 °C.

-

Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq). This is crucial for acylation of the hindered 17

-hydroxyl. -

Incubation: Stir at room temperature for 12–18 hours.

-

Note: If reaction is sluggish, heat to 40 °C. The electron-withdrawing fluorines make the carbonyl highly reactive, so mild conditions usually suffice.

-

-

Quench: Add saturated

solution. -

Purification: Extract with DCM, wash with brine, dry over

. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Comparative Data Analysis

The following table highlights the theoretical improvements when replacing a standard Propionate side chain with the Difluorophenylacetate moiety derived from MDFPA.

| Parameter | Fluticasone Propionate | Difluorophenylacetate Analog | Impact |

| Side Chain Structure | |||

| Lipophilicity (cLogP) | ~3.7 | ~4.5 | Enhanced Permeability |

| Metabolic Stability | Moderate (Esterase sensitive) | High (Steric/Electronic block) | Prolonged Half-life |

| Reactivity (Hydrolysis) | Standard | Resistant | Formulation Stability |

| Electronic Effect | Inductive Donor ( | Inductive Withdrawer ( | Receptor Affinity Modulation |

Mechanism of Action: Metabolic Blockade

The strategic value of using Methyl 2,2-difluoro-2-phenylacetate lies in the "Fluorine Effect" on metabolism.

Caption: Comparison of metabolic susceptibility. The CF2 group prevents nucleophilic attack by esterases.

Safety and Handling

-

MDFPA: Irritant. Avoid inhalation. Use in a fume hood.

-

Oxalyl Chloride: Highly toxic and corrosive. Generates CO gas. Strict anhydrous conditions required.

-

Waste Disposal: Fluorinated organic waste must be segregated from standard organic solvents in accordance with EHS protocols.

References

-

Synthesis of Difluoromethylated Steroids

-

Martin, D. G., & Pike, J. E. (1962). The Synthesis of 6

-Difluoromethyl Steroids. The Journal of Organic Chemistry.

-

-

Reformatsky Reagents in Synthesis

-

Ouyang, L., et al. (2020).[2] Access to

-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction. Synlett.

-

-

Difluoroacetate Reagents

-

GuideChem. (2024). Methyl 2,2-difluoro-2-phenylacetate Properties and CAS 56071-96-6.

-

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Sources

Troubleshooting & Optimization

Preventing hydrolysis of methyl 2,2-difluoro-2-phenylacetate in aqueous media

Welcome to the Technical Support Center for methyl 2,2-difluoro-2-phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hydrolysis of this compound in aqueous media. Here you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to the Challenge: The Instability of an Activated Ester

Methyl 2,2-difluoro-2-phenylacetate is a valuable building block in pharmaceutical and chemical synthesis. However, its unique chemical structure presents a significant challenge: a high susceptibility to hydrolysis. The two fluorine atoms on the carbon alpha to the carbonyl group are strongly electron-withdrawing. This effect dramatically increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by water. This inherent reactivity means that even under seemingly benign aqueous conditions, the ester can readily hydrolyze to its parent carboxylic acid (2,2-difluoro-2-phenylacetic acid) and methanol, compromising the integrity of your experiments and the stability of your formulations.

This guide will provide you with the foundational knowledge and practical strategies to control and minimize this unwanted degradation.

Troubleshooting Guide: Real-World Scenarios and Solutions

This section addresses specific problems you may encounter during your work with methyl 2,2-difluoro-2-phenylacetate.

Scenario 1: Rapid Degradation of the Compound in Neutral Aqueous Buffer

-

Problem: "I dissolved my methyl 2,2-difluoro-2-phenylacetate in a neutral phosphate-buffered saline (PBS) at room temperature, and my HPLC analysis shows significant degradation to the carboxylic acid in just a few hours."

-

Analysis and Solution: This is a common and expected observation. Neutral pH, while seemingly mild, is often where the uncatalyzed hydrolysis of esters is still significant. For α,α-difluoroesters, this rate is substantially accelerated.

-

Immediate Action: Lower the temperature of your solution. Store it on ice (0-4 °C) and perform your experiments at the lowest temperature compatible with your system. The rate of hydrolysis is highly temperature-dependent.

-

pH Optimization: The optimal pH for ester stability is typically in the acidic range (pH 3-5). The hydrolysis of most esters is slowest in this region, as both acid-catalyzed and base-catalyzed hydrolysis are minimized. Prepare your solutions in a weakly acidic buffer, such as a citrate or acetate buffer.

-

Solvent Consideration: If your experimental design allows, consider using a co-solvent. Adding a water-miscible organic solvent like acetonitrile, ethanol, or DMSO can reduce the concentration of water and thereby slow the rate of hydrolysis.

-

Scenario 2: Inconsistent Results in Cell-Based Assays

-

Problem: "I'm using methyl 2,2-difluoro-2-phenylacetate in a cell culture experiment, and I'm getting highly variable results. Could this be a stability issue?"

-

Analysis and Solution: Absolutely. Cell culture media are typically buffered around pH 7.2-7.4 and incubated at 37°C. These conditions are highly conducive to the rapid hydrolysis of your compound. Furthermore, esterases present in the media or secreted by the cells can enzymatically accelerate this degradation.

-